2-chloro-6-(1H-imidazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-(1H-imidazol-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a chlorine atom and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(1H-imidazol-1-yl)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the imidazole ring displaces a leaving group on the benzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-chloro-6-(1H-imidazol-1-yl)benzoic acid.
Reduction: 2-chloro-6-(1H-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-6-(1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-6-(1H-imidazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-(1H-imidazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-chloro-6-(1H-imidazol-1-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
2-chloro-6-(1H-imidazol-1-yl)benzamide: Similar structure but with an amide group instead of an aldehyde.
Uniqueness
2-chloro-6-(1H-imidazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both the chlorine atom and the imidazole ring allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
CAS No. |
1021240-96-9 |
---|---|
Molecular Formula |
C10H7ClN2O |
Molecular Weight |
206.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.